Cycloheptane is a cycloalkane characterized by its seven carbon atoms arranged in a ring, with the molecular formula . It appears as a colorless liquid with a distinctive odor, and it is insoluble in water but soluble in organic solvents. Cycloheptane is primarily utilized as a nonpolar solvent in the chemical industry and serves as an intermediate in the synthesis of various chemicals and pharmaceuticals. Its structure is notable for being three-dimensional and puckered, which allows it to avoid the strain associated with flat configurations that would lead to bond angles exceeding the ideal tetrahedral angle of approximately .
The compound is relatively stable under normal conditions but can react with strong oxidizing agents, leading to combustion or other reactions that may produce hazardous byproducts .
Cycloheptane can be synthesized through several methods:
Cycloheptane finds various applications across different industries:
Research into the interactions of cycloheptane primarily focuses on its reactivity under different conditions. Studies have shown that it can participate in free radical reactions, particularly when exposed to heat or light, which can lead to the formation of various products including alkenes and other hydrocarbons. Furthermore, its behavior in combustion processes has been explored to understand its role as a potential fuel surrogate .
Cycloheptane shares similarities with other cycloalkanes, particularly those with seven carbon atoms or fewer. Here are some comparable compounds:
Compound | Molecular Formula | Unique Features |
---|---|---|
Cyclopentane | C₅H₁₀ | Smaller ring structure; lower boiling point |
Cyclohexane | C₆H₁₂ | More stable chair conformation; widely used solvent |
1-Heptene | C₇H₁₄ | Unsaturated; reactive double bond |
Cyclooctane | C₈H₁₄ | Larger ring; exhibits different conformational forms |
Cycloheptane is unique due to its specific ring size, which leads to distinct physical properties such as higher boiling points compared to smaller cycloalkanes like cyclopentane and cyclohexane. Its puckered conformation allows for unique chemical reactivity patterns not seen in linear or smaller cyclic hydrocarbons.
The systematic development of cycloheptane chemistry traces back to fundamental advances in organic synthesis during the late nineteenth century. According to historical records, the compound was first synthesized through cyclization reactions involving dicarboxylic acid derivatives. French chemist Jean-Baptiste Boussingault made significant contributions to the field in 1836 when he first synthesized cycloheptanone from the calcium salt of dibasic suberic acid, which subsequently led to the development of cycloheptane synthesis methods. The ketonization process that Boussingault developed involved the thermal decomposition of calcium suberate to yield calcium carbonate and the cyclic ketone precursor, which could then be reduced to obtain the saturated cycloalkane.
The nomenclature of cycloheptane follows standard International Union of Pure and Applied Chemistry conventions for cycloalkanes, where the prefix "cyclo" indicates the cyclic nature of the hydrocarbon chain, and "heptane" designates the seven-carbon framework. Alternative names that appear in the literature include "suberane" and "heptamethylene," with the former being particularly common in older chemical literature. The Chemical Abstracts Service registry number 291-64-5 provides unique identification for this compound in chemical databases and regulatory documents.
The systematic study of cycloheptane's properties began in earnest during the early twentieth century as analytical techniques became more sophisticated. Early researchers recognized that seven-membered rings exhibited intermediate properties between the highly strained smaller rings and the more flexible larger cycloalkanes. This positioning within the cycloalkane family made cycloheptane an important subject for investigating ring strain effects and conformational dynamics.
Cycloheptane occupies a distinctive position within the cycloalkane classification system, being categorized as a "common" cycloalkane alongside cyclopentane and cyclohexane, as distinguished from small rings (cyclopropane and cyclobutane) and medium rings (cyclooctane through cyclotridecane). This classification reflects both the relative stability of seven-membered rings compared to smaller systems and their prevalence in synthetic and natural contexts. The compound belongs to the broader category of saturated hydrocarbons, specifically alicyclic hydrocarbons, where all carbon atoms adopt tetrahedral geometry characteristic of sp³ hybridization.
The molecular structure of cycloheptane consists of seven carbon atoms arranged in a closed ring, with each carbon bearing two hydrogen atoms, resulting in the molecular formula carbon seven hydrogen fourteen. Unlike smaller cycloalkanes that are constrained to relatively rigid geometries, cycloheptane exhibits significant conformational flexibility due to the reduced angular strain in seven-membered rings. The compound can adopt multiple conformations, including twist and boat arrangements that interconvert rapidly at room temperature, contributing to its fluxional nature.
Property | Value | Units | Reference |
---|---|---|---|
Molecular Formula | Carbon₇Hydrogen₁₄ | - | |
Molecular Weight | 98.19 | g/mol | |
Chemical Abstracts Service Number | 291-64-5 | - | |
Ring Size Classification | Common Cycloalkane | - | |
Hybridization State | sp³ | - |
Recent computational investigations using density functional theory methods have revealed that cycloheptane can exist in forty-two distinct conformational arrangements, with particular emphasis on twist-boat and twist-chair interconversions. These studies have employed sophisticated computational approaches including omega B97X-D functional with 6-311+G* basis sets and MP2/aug-cc-pVTZ calculations to map the complete conformational landscape. The spherical conformational landscape model developed for cycloheptane represents the first comprehensive visualization of conformational dynamics in seven-membered rings, providing insights into the rapid pseudorotation processes that characterize this molecular system.
Cycloheptane occurs naturally in petroleum deposits, where it can be isolated through fractional distillation and purification processes. The natural abundance of cycloheptane in crude oil varies depending on the geological source and formation conditions, but it typically represents a minor component of the cycloalkane fraction. Petroleum-derived cycloheptane serves as an important feedstock for chemical synthesis and solvent applications, particularly in nonpolar reaction systems where its chemical inertness provides advantages.
Synthetic production pathways for cycloheptane have been developed to supplement natural sources and provide access to high-purity material for research and industrial applications. The primary synthetic route involves Clemmensen reduction of cycloheptanone using zinc amalgam in hydrochloric acid, which selectively reduces the carbonyl group while preserving the ring structure. This method provides excellent yields and allows for the preparation of cycloheptane from readily available ketone precursors that can be synthesized through various ring-forming reactions.
Alternative synthetic approaches include the thermal rearrangement of larger cycloalkanes and the cyclization of linear heptanoic acid derivatives under specific conditions. Modern synthetic methods have also explored catalytic hydrogenation of cycloheptene using palladium or platinum catalysts, which provides a mild and efficient route to the saturated cycloalkane. The choice of synthetic method depends on the desired scale, purity requirements, and available starting materials.
Production Method | Starting Material | Conditions | Yield Characteristics |
---|---|---|---|
Natural Extraction | Petroleum | Fractional Distillation | Variable, depends on source |
Clemmensen Reduction | Cycloheptanone | Zinc/Hydrochloric Acid | High yield, reliable |
Catalytic Hydrogenation | Cycloheptene | Palladium/Hydrogen | Quantitative under mild conditions |
Thermal Rearrangement | Larger Cycloalkanes | High temperature, catalysts | Moderate yield, complex mixtures |
Industrial production of cycloheptane typically relies on petroleum extraction followed by purification to remove impurities and other cycloalkanes. The purification process involves multiple distillation steps and may include treatment with drying agents to remove trace water. High-purity cycloheptane (greater than 99% purity) is required for many research applications and specialized industrial uses, necessitating careful attention to purification protocols.
The molecular geometry of cycloheptane deviates significantly from planar arrangements due to substantial strain considerations that govern its three-dimensional structure [5] [6]. Electron diffraction studies have established precise geometrical parameters for the compound, revealing carbon-carbon bond lengths of 1.538 Angstroms and carbon-hydrogen bond lengths of 1.112 Angstroms [7]. The average carbon-carbon-carbon bond angles vary depending on the conformational state, measuring 115.3 degrees in the twist-chair conformation and 113.5 degrees in the chair conformation [7].
Ring strain analysis demonstrates that cycloheptane experiences moderate strain energy of approximately 26.2 kilojoules per mole, positioning it between the strain-free cyclohexane and the more strained cyclooctane [5] [8]. This strain energy originates primarily from torsional strain and emerging transannular interactions, distinguishing it from smaller rings that experience predominantly angle strain [5] [6]. The deviation from the ideal tetrahedral carbon angle of 109.5 degrees contributes to the overall destabilization of the ring system [5] [9].
The following table summarizes the key molecular structure parameters determined through experimental analysis:
Parameter | Value | Source |
---|---|---|
Carbon-Carbon bond length | 1.538 Å | Electron diffraction [7] |
Carbon-Hydrogen bond length | 1.112 Å | Electron diffraction [7] |
Average Carbon-Carbon-Carbon angle (twist-chair) | 115.3° | Electron diffraction [7] |
Average Carbon-Carbon-Carbon angle (chair) | 113.5° | Electron diffraction [7] |
Ring strain energy | 26.2 kJ/mol | Literature compilation [5] [8] |
Comparative analysis with other cycloalkanes reveals cycloheptane's unique position in the ring strain hierarchy, as demonstrated in the following comparative data:
Cycloalkane | Ring Size | Ring Strain (kJ/mol) | Primary Strain Type |
---|---|---|---|
Cyclopropane | 3 | 115.0 | Angle + Torsional [5] |
Cyclobutane | 4 | 110.0 | Angle + Torsional [5] |
Cyclopentane | 5 | 26.0 | Torsional [9] [10] |
Cyclohexane | 6 | 0.0 | None [5] |
Cycloheptane | 7 | 26.2 | Torsional + Transannular [5] [8] |
Cyclooctane | 8 | 40.5 | Transannular + Torsional [5] [8] |
Cycloheptane exhibits complex conformational behavior characterized by rapid interconversion between multiple puckered forms through pseudorotational mechanisms [11] [12]. The compound cannot adopt a planar configuration due to prohibitive torsional strain that would result from complete eclipsing of all carbon-hydrogen bonds [5] [6]. Instead, the seven-membered ring adopts non-planar conformations that minimize the overall strain energy through a delicate balance of angle and torsional strain considerations [11] [7].
Electron diffraction studies conducted at 310 Kelvin have established that cycloheptane exists as a dynamic equilibrium mixture of two primary conformational families: the twist-chair conformation, comprising 76 percent of the population, and the chair conformation, accounting for 24 percent [7]. These conformational preferences reflect the relative stability differences between the available puckered forms under ambient conditions [11] [7].
The conformational landscape of cycloheptane can be precisely described using Cremer-Pople puckering coordinates, which provide quantitative measures of ring deformation [13] [14]. For the twist-chair conformation, the puckering coordinates are q₂ = 0.529 Angstroms and q₃ = 0.645 Angstroms, while the chair conformation exhibits q₂ = 0.487 Angstroms and q₃ = 0.715 Angstroms [7] [13]. These parameters indicate the magnitude and nature of the ring puckering in the respective conformational states [14] [15].
Conformation | Population (%) | Temperature (K) | q₂ (Å) | q₃ (Å) | Method |
---|---|---|---|---|---|
Twist-chair | 76 | 310 | 0.529 | 0.645 | Electron diffraction [7] |
Chair | 24 | 310 | 0.487 | 0.715 | Electron diffraction [7] |
The conformational interconversion process occurs through pseudorotational pathways that involve systematic displacement of the ring puckering around the ring perimeter [11] [12]. Computational studies have revealed that cycloheptane possesses accessible pathways for conformational exchange with relatively low energy barriers, facilitating rapid equilibration between different puckered forms [11] [15]. The spherical conformational landscape model identifies 42 distinct conformers organized into three concentric families: boat forms, twist conformations with different symmetries, and chair-like arrangements [11].
The fluxional nature of cycloheptane manifests through temperature-dependent conformational behavior, with higher temperatures favoring increased pseudorotational motion and more extensive sampling of the conformational space [11] [12]. The energy barriers between conformational states are sufficiently low to permit rapid interconversion at ambient temperatures, resulting in averaged spectroscopic properties that reflect the dynamic nature of the ring system [11] [16].
Cycloheptane exhibits complex solid-state polymorphism characterized by four distinct crystalline forms that manifest across different temperature ranges [17]. The phase behavior demonstrates the influence of molecular packing arrangements and intermolecular interactions on the stability of different crystal structures [17] [18]. These polymorphic transitions occur at well-defined temperatures, reflecting the thermodynamic relationships between the various solid phases [17].
The phase transition sequence proceeds through four distinct forms as temperature decreases: Form I represents the highest temperature stable phase, existing from the melting point at negative 8 degrees Celsius down to negative 61 degrees Celsius [17]. Form II maintains stability between negative 61 degrees Celsius and negative 75 degrees Celsius, while Form III persists from negative 75 degrees Celsius to negative 138 degrees Celsius [17]. Form IV constitutes the lowest temperature stable polymorph below negative 138 degrees Celsius [17].
Phase | Temperature Range (°C) | Transition Temperature (°C) | Notes |
---|---|---|---|
Form I | -8 to melting | -8 (melting) | Liquid phase above -8°C [17] |
Form II | -61 to -8 | -61 | Stable phase transition [17] |
Form III | -75 to -61 | -75 | Intermediate stability range [17] |
Form IV | -138 to -75 | -138 | Lowest temperature stable phase [17] |
The polymorphic behavior of cycloheptane reflects the complex interplay between molecular conformation and crystal packing efficiency [19] [18]. Different polymorphs may accommodate distinct conformational preferences or molecular orientations within the crystal lattice, leading to variations in density, thermal expansion, and other physical properties [19] [20]. The multiple phase transitions observed in cycloheptane underscore the delicate balance of intermolecular forces that govern solid-state stability in flexible molecular systems [17] [18].
Research on related cycloheptane derivatives has revealed additional insights into the crystallographic behavior of seven-membered ring systems [21] [22]. Studies of substituted cycloheptane compounds have demonstrated that even minor structural modifications can significantly influence crystal packing arrangements and polymorphic behavior [19] [18]. The antiparallel stacking patterns observed in certain cycloheptane derivatives illustrate the importance of directional intermolecular interactions in determining crystal structure preferences [19] [18].
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